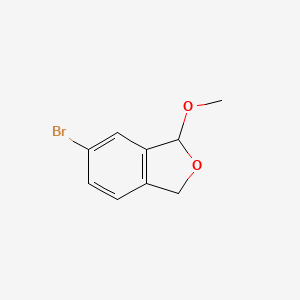

6-Bromo-1-methoxy-1,3-dihydroisobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-11-9-8-4-7(10)3-2-6(8)5-12-9/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCBHHGEVFYHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(CO1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Transformations and Reaction Mechanisms

Mechanistic Pathways of Bromine Substitution Reactions

The bromine atom attached to the benzene (B151609) ring is a key handle for introducing molecular diversity. Its substitution can proceed through several mechanistic pathways.

Cross-Coupling Methodologies at the Bromo Position

The bromo substituent at the C-6 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methodologies are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. While specific examples for 6-bromo-1-methoxy-1,3-dihydroisobenzofuran are not extensively documented in readily available literature, the reactivity is analogous to similar aryl bromides. The general mechanisms for these transformations are well-established.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

| Reaction | Catalyst/Ligand | Coupling Partner | Product Type | General Mechanistic Steps |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Organoboron Reagent (R-B(OR)₂) | 6-Aryl/Alkenyl-1-methoxy-1,3-dihydroisobenzofuran | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Terminal Alkyne (R-C≡CH) | 6-Alkynyl-1-methoxy-1,3-dihydroisobenzofuran | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Amine (R₂NH) | 6-Amino-1-methoxy-1,3-dihydroisobenzofuran | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination |

This table represents the expected reactivity based on established cross-coupling methodologies for aryl bromides. Specific conditions for this compound would require experimental optimization.

Reactivity at the 1-Methoxy Position

The 1-methoxy group is part of a cyclic acetal, which imparts specific reactivity at the C-1 position.

Cleavage and Derivatization of the Methoxy (B1213986) Group

The methoxy group can be cleaved under acidic conditions. Protonation of the methoxy oxygen is followed by the loss of methanol (B129727) to generate a resonance-stabilized oxocarbenium ion. This electrophilic intermediate can then be trapped by various nucleophiles. For instance, treatment with water would lead to the corresponding lactol (1-hydroxy-1,3-dihydroisobenzofuran). Lewis acids can also mediate the substitution of the methoxy group. For example, allylation has been achieved on similar 1-methoxy-1,3-dihydroisobenzofuran systems using allyltrimethylsilane (B147118) in the presence of a rhenium(V) catalyst, proceeding through an oxocarbenium ion intermediate. acs.org

Selective cleavage of methoxy groups, particularly in carbohydrate chemistry, has been achieved via radical hydrogen abstraction, where a neighboring hydroxyl group facilitates the reaction. nih.govresearchgate.net While not directly demonstrated on this specific molecule, such a strategy could potentially be adapted.

Reactivity in Specific Cycloaddition Reactions

The 1-methoxy-1,3-dihydroisobenzofuran moiety can serve as a precursor to a highly reactive diene, isobenzofuran (B1246724). nih.gov Under thermal or acid-catalyzed conditions, 1,4-elimination of methanol generates the transient isobenzofuran. This in situ generated diene can then participate in Diels-Alder reactions with various dienophiles.

The presence of the bromine atom on the furan (B31954) ring is expected to influence the rate of these cycloaddition reactions. Studies on related furanyl amides have shown that a 5-bromo substituent significantly accelerates the rate of intramolecular Diels-Alder reactions compared to the unsubstituted analog. researchgate.netumich.edu This rate enhancement is attributed to a more exothermic reaction profile, which lowers the activation enthalpy. The electronegative bromine atom also destabilizes the diene (reactant) and stabilizes the cycloadduct (product). researchgate.netumich.edu

Table 2: Diels-Alder Reactivity of In Situ Generated Isobenzofuran

| Precursor | Conditions | Diene | Dienophile | Product |

| This compound | Heat or Acid Catalyst | 5-Bromoisobenzofuran | Maleimide | Bromo-substituted 7-oxanorbornene derivative |

This represents a potential reaction based on the known reactivity of 1-alkoxy-1,3-dihydroisobenzofurans and the influence of bromine substitution in Diels-Alder reactions.

Ring-Opening and Ring-Expansion Reactions of the Dihydroisobenzofuran Core

The dihydroisobenzofuran ring, also known as a phthalan (B41614) ring, possesses inherent ring strain that can be exploited in chemical transformations. Ring-opening can be initiated by the cleavage of either the C1-O or C3-O bond.

Treatment of phthalides (which can be derived from 1-alkoxyphthalans) with reducing agents like LiAlH₄ can lead to the formation of diols via ring opening. acs.org Furthermore, reactions with organometallic reagents such as Grignard reagents can also induce ring-opening. For instance, the reaction of 3-methoxy-3H-isobenzofuran-1-one with two equivalents of an aryl Grignard reagent results in the formation of 1,3-diarylisobenzofurans, which involves a ring-opening and re-cyclization sequence. researchgate.net

While specific examples of ring-expansion reactions starting directly from this compound are not readily found in the literature, such transformations are known for other cyclic systems, often proceeding through carbocation rearrangements or other stepwise mechanisms. The generation of a reactive intermediate, for example through the cleavage of the C1-O bond and formation of an oxocarbenium ion, could potentially initiate a rearrangement cascade under specific conditions.

Domino and Cascade Reactions Involving the this compound Framework

Domino and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools in organic synthesis for building molecular complexity in a single step. For the this compound framework, several potential domino sequences can be envisioned, primarily leveraging the reactivity of the dihydroisobenzofuran core and the bromo-substituent.

One potential cascade pathway involves the in situ generation of an isobenzofuran intermediate. The 1,3-dihydroisobenzofuran (phthalan) skeleton can be a precursor to highly reactive isobenzofurans, which are potent dienes for Diels-Alder reactions. nih.gov Oxidation of the phthalan ring system can lead to the formation of the corresponding isobenzofuran. If the molecule contains a tethered dienophile, this can trigger an intramolecular Diels-Alder reaction in a cascade sequence. While this has been demonstrated for other phthalan derivatives, specific studies on the 6-bromo-1-methoxy variant are not available.

Another avenue for domino reactions involves the bromo-substituent. The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions. A domino sequence could be initiated by a coupling reaction, such as a Heck or Suzuki reaction, which then facilitates a subsequent intramolecular cyclization or rearrangement. For instance, a domino Heck-carbonylation sequence has been used to synthesize isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. acs.org By analogy, a suitably designed reaction for this compound could potentially lead to complex heterocyclic systems in a single pot.

The development of one-pot syntheses for related benzofuran-2(3H)-one derivatives often relies on cascade reactions such as Michael addition followed by lactonization. nih.gov This highlights the propensity of the benzofuran (B130515) scaffold to participate in such efficient, multi-step transformations.

Table 1: Potential Initiating Steps for Domino Reactions

| Initiating Reagent/Condition | Reactive Site on Substrate | Potential Subsequent Reactions |

| Oxidizing Agent (e.g., DDQ) | Dihydroisobenzofuran ring | Generation of isobenzofuran, Intramolecular Diels-Alder |

| Palladium Catalyst & Coupling Partner | C-Br bond | Heck reaction, Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination followed by cyclization |

| Strong Base | Benzylic protons (C1 or C3) | Elimination to form a reactive intermediate |

| Lewis or Brønsted Acid | Methoxy group at C1 | Formation of an oxocarbenium ion, subsequent nucleophilic attack/cyclization |

This table represents theoretical possibilities based on the known reactivity of the functional groups and core structure, as specific experimental data for this compound is not available in the cited literature.

Acid/Base-Steered Reaction Control and Regioselectivity

The selective transformation of this compound can be achieved by carefully controlling the reaction conditions, particularly the use of acids and bases. These reagents can steer the reaction towards specific products by influencing which part of the molecule reacts and in what manner.

Acid-Catalyzed Reactions:

The most reactive site under acidic conditions is the methoxy group at the 1-position, which is part of a cyclic acetal. Protonation of the methoxy oxygen by a Brønsted acid or coordination with a Lewis acid would lead to its departure as methanol, generating a highly reactive oxocarbenium ion intermediate. This electrophilic species can then be trapped by various nucleophiles. If an intramolecular nucleophile is present or formed, this can lead to cyclization products. The regioselectivity of this process would be dictated by the nature of the trapping nucleophile. For example, acid-catalyzed hydrolysis of related acetals is a common transformation. researchgate.netresearchgate.net

Base-Induced Reactions:

The presence of a strong base can initiate elimination reactions. The protons on the carbon adjacent to a leaving group can be abstracted by a base to form an alkene. taylorfrancis.comlibretexts.org In the case of this compound, a strong, non-nucleophilic base could potentially promote the elimination of methanol to form a substituted isobenzofuran, although this is a less common pathway than oxidation for generating such species.

The regioselectivity of base-induced eliminations is often governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene. libretexts.org However, the use of a sterically hindered base can lead to the "Hofmann" product, the less substituted alkene. masterorganicchemistry.com The specific outcome for this substrate would depend on the base used and the reaction conditions.

Furthermore, the bromine atom on the aromatic ring influences the acidity of adjacent protons and the electron density of the ring, thereby affecting the regioselectivity of electrophilic aromatic substitution or metal-catalyzed functionalization reactions. researchgate.netchalmers.se

Table 2: Predicted Outcomes of Acid/Base-Steered Reactions

| Reagent Type | Primary Reactive Site | Key Intermediate | Potential Product Type |

| Brønsted/Lewis Acid | 1-methoxy group | Oxocarbenium ion | 1-substituted-1,3-dihydroisobenzofurans (via nucleophilic attack) |

| Strong, Non-nucleophilic Base | C1-H and 1-methoxy group | Isobenzofuran (via elimination) | Diels-Alder adducts (if a dienophile is present) |

| Organometallic Base (e.g., n-BuLi) | C7-H (ortho to Bromo) | Aryllithium species | Functionalized aromatic ring (via quenching with an electrophile) |

This table outlines expected reactivity based on general principles of organic chemistry. Specific experimental validation for this compound is not found in the referenced literature.

Computational and Theoretical Investigations in Dihydroisobenzofuran Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the precise calculation of electronic structure to elucidate reaction mechanisms. mdpi.com For a molecule such as 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran, DFT can model potential transformations, such as cycloadditions, ring-opening isomerizations, or substitution reactions. pku.edu.cnhuji.ac.il These calculations map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. youtube.com

Many reactions involving substituted dihydroisobenzofurans can yield multiple isomers. Regioselectivity describes the preference for a reaction to occur at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over another. youtube.comyoutube.com

DFT calculations are paramount in predicting these outcomes. By calculating the activation energies (the energy barriers of the transition states) for all possible reaction pathways, the kinetically favored product can be identified. nih.gov For instance, in a potential reaction with an electrophile, DFT could determine whether the attack is more likely to occur on the benzene (B151609) ring or the dihydrofuran moiety, and at which specific atom. The bromine and methoxy (B1213986) substituents heavily influence the electron density distribution, and DFT can quantify these effects to predict the most probable regioisomeric product. nih.gov Similarly, if a new chiral center is formed, the relative energies of the transition states leading to R and S enantiomers can be calculated to predict the diastereomeric or enantiomeric excess. youtube.com

The energetic profile, or reaction coordinate diagram, is a key output of DFT studies on reaction mechanisms. It plots the change in Gibbs free energy as reactants are converted into products. mdpi.com Studies on related isobenzofuran (B1246724) cycloadditions have shown that reactions can proceed through concerted or stepwise mechanisms, each with a distinct energetic profile. pku.edu.cnmdpi.com A concerted reaction involves a single transition state, whereas a stepwise pathway includes one or more intermediates. pku.edu.cn

Table 1: Illustrative Energetic Profile Data for a Hypothetical Reaction of this compound

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔG‡ (Activation Free Energy) | The energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction. | 16.6 to 21.7 pku.edu.cn |

| ΔG_rxn (Reaction Free Energy) | The overall energy change from reactants to products. A negative value indicates a spontaneous reaction. | -25.0 |

| Intermediate Stability | The energy of any intermediate species relative to the reactants. | -5.0 |

Molecular Dynamics (MD) Simulations of Chemical Processes

While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. youtube.comuams.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. youtube.com

For this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Analyze the flexibility of the dihydrofuran ring and the rotation of the methoxy group.

Simulate Solvent Effects: Study how the molecule interacts with and diffuses through different solvents.

Model Interactions with Biomolecules: If the compound is investigated for medicinal purposes, MD can simulate its binding dynamics within a protein's active site, providing information on binding stability and conformational changes. nih.gov

Monte Carlo (MC) Simulations for Adsorption or Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. youtube.com In chemistry, they are particularly useful for studying phenomena where statistical averages are important, such as the adsorption of molecules onto surfaces. researchgate.netnanobioletters.com

MC simulations using modules like the Adsorption Locator can predict the most favorable adsorption sites and calculate adsorption energies for this compound on various materials. nanobioletters.comscielo.br For example, studies on other furan (B31954) derivatives have used MC to model their interaction with metal surfaces (like iron for corrosion inhibition) or porous materials (like zeolites for catalysis). researchgate.netgithub.ioresearchgate.net The negative values of calculated adsorption energies indicate a spontaneous adsorption process, with larger negative values suggesting stronger binding. researchgate.net

Computational Modeling of Molecular Interactions with Chemical Environment or Systems

Understanding the non-covalent interactions between molecules is crucial for predicting their physical properties and how they assemble in solid or solution phases. Computational modeling can identify and quantify these interactions. For this compound, key interactions would include:

Halogen Bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms.

Hydrogen Bonding: The methoxy oxygen can act as a hydrogen bond acceptor.

π-Stacking: The aromatic ring can interact with other π-systems.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to visualize and characterize these weak interactions, which govern the molecule's crystal packing and its interactions with solvents or biological receptors. cuni.cznih.gov

Quantum Chemical Characterization of Reactivity Descriptors

Conceptual DFT provides a powerful framework for quantifying chemical reactivity through a series of descriptors derived from the electronic structure of the molecule. nih.govscilit.commdpi.com These descriptors help in understanding the intrinsic reactivity of this compound without modeling a specific reaction.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap (E_g) is an indicator of chemical stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded plot of the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, predicting sites for electrophilic and nucleophilic attack, respectively. nanobioletters.com

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Hardness measures the resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating a harder, less reactive molecule. researchgate.net

Local Reactivity Descriptors (Fukui Functions): These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a more detailed picture of regioselectivity. nanobioletters.com

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Definition | Illustrative Value | Chemical Implication |

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital | -7.64 eV researchgate.net | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital | -0.85 eV | Indicates susceptibility to nucleophilic attack. |

| Energy Gap | E_g | E_LUMO - E_HOMO | 6.79 eV | Higher value suggests higher kinetic stability. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.40 eV | Measures resistance to electron transfer. |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.25 eV | Measures the ability to attract electrons. |

| Electrophilicity Index | ω | χ² / (2η) | 2.66 eV researchgate.net | Quantifies the overall electrophilic nature. |

Applications of 6 Bromo 1 Methoxy 1,3 Dihydroisobenzofuran As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structure of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran makes it an adept precursor for synthesizing more complex heterocyclic frameworks. Its ability to generate reactive intermediates allows for annulation and fusion strategies to build larger ring systems.

The 1,3-dihydroisobenzofuran core can be manipulated to produce six-membered oxygen-containing heterocycles like isochromenes and isochromans. The formation of these derivatives from this compound relies on the reactivity of the C-1 position. Under acidic catalysis, the methoxy (B1213986) group is lost, forming an electrophilic oxocarbenium ion. youtube.compressbooks.pub This intermediate can then undergo reactions with suitable carbon nucleophiles.

While direct syntheses of isochromans from this compound are not extensively documented, related transformations provide a blueprint. For instance, coupling of isochroman (B46142) acetals with triorganoindium reagents in the presence of a Lewis acid affords 1-substituted isochromans. nih.gov Similarly, the reaction of this compound with Grignard or organolithium reagents could provide access to 1,1-disubstituted 1,3-dihydroisobenzofurans, which are precursors to isochroman derivatives.

The synthesis of isochromenes can be achieved through various cyclization strategies, often starting from ortho-alkynylbenzyl alcohols or aldehydes. asianpubs.orgresearchgate.netgoogle.com The conversion of this compound into an isochromene would likely involve an elimination step to form the characteristic endocyclic double bond of the isochromene ring system.

The synthesis of fused ring systems represents a significant application of versatile building blocks. While this compound is primarily a precursor for isobenzofuran-based structures, its bromo-substituent makes it a potential starting point for compounds containing other fused heterocyclic motifs via multi-step synthetic sequences.

Benzofuranone Derivatives: Benzofuranones are an important class of heterocycles. acs.org Their synthesis typically involves intramolecular cyclization of precursors like α-phenoxycarbonyl compounds. google.com The closely related isobenzofuran-1(3H)-ones (phthalides) can be prepared by methods such as the oxidation of indane derivatives or palladium-catalyzed carbonylation. libretexts.orgnih.gov A plausible, though not widely documented, route to a 6-bromoisobenzofuranone from this compound would involve oxidation of the C-1 position.

Indazole Derivatives: Indazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. youtube.comacs.orgnih.gov Syntheses of bromo-substituted indazoles often involve the cyclization of appropriately substituted precursors. For example, novel 1,2,3-triazole derivatives have been synthesized tethered to a 6-bromo-1H-indazole scaffold, which itself is prepared and functionalized in a multi-step process. researchgate.netnih.gov While the direct conversion of this compound to an indazole derivative is not a standard transformation, the bromo-substituent is a key feature in many known bioactive indazoles, such as 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol. youtube.com

The 1,3-dihydroisobenzofuran (phthalan) skeleton can be a precursor to the highly reactive isobenzofuran (B1246724) system through oxidation. Isobenzofurans are excellent dienes in Diels-Alder reactions, providing a powerful method for constructing complex, oxygen-bridged polycyclic architectures. A tandem oxidation/Diels-Alder reaction of phthalans has been demonstrated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. chemrxiv.org

This strategy can be applied to this compound. The reaction would proceed via a hydride transfer mechanism, generating an isobenzofuran intermediate in situ, which is immediately trapped by a dienophile. chemrxiv.org This approach allows for the creation of intricate polycyclic frameworks that retain the bromine atom for subsequent synthetic modifications.

Table 1: Potential Diels-Alder Reaction of In Situ Generated Isobenzofuran

| Reactant | Dienophile | Conditions | Product Type |

|---|---|---|---|

| This compound | N-Phenylmaleimide | DDQ, Heat | Oxygen-bridged polycyclic imide |

| This compound | Benzoquinone | DDQ, Heat | Oxygen-bridged polycyclic quinone |

Building Block for Functionalized Organic Molecules

The bifunctional nature of this compound makes it an ideal scaffold for creating functionalized organic molecules, particularly in the context of drug discovery and medicinal chemistry.

Many natural products contain the 1,3-dihydroisobenzofuran core or the related phthalide (B148349) (isobenzofuranone) structure. acs.org Chiral 3-substituted phthalides, for example, are present in numerous bioactive compounds, including the stroke treatment drug 3-butylphthalide (NBP) and the anti-HIV agents fuscinarin (B1246604) and concentricolide. acs.org

A significant application of this compound and its analogues is in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram. nih.govasianpubs.orggoogle.comgoogle.com Synthetic routes to Citalopram and its derivatives often start from 5-bromophthalide (B15269) or related structures. nih.gov These precursors are converted into 1-substituted-1,3-dihydroisobenzofuran intermediates. The bromine atom (or another functional group like cyano derived from it) serves as a key attachment point for building the final molecule. For instance, Suzuki coupling reactions have been used on 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (B125163) to synthesize a variety of Citalopram analogues for structure-activity relationship (SAR) studies. nih.gov This highlights how the bromo-substituted dihydroisobenzofuran core is a critical component for building analogues of complex, biologically active molecules.

Diversity-oriented synthesis (DOS) is a powerful strategy to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. this compound is an excellent substrate for DOS due to its two orthogonal reactive sites. The C-1 methoxy group and the C-6 bromo group can be functionalized sequentially using different classes of reactions.

Reaction at C-1 : Acid-catalyzed nucleophilic substitution at the anomeric C-1 position allows for the introduction of various carbon or heteroatom nucleophiles. This reaction proceeds via an oxocarbenium ion intermediate. pressbooks.publibretexts.org

Reaction at C-6 : Palladium-catalyzed cross-coupling reactions, such as Suzuki, nih.govresearchgate.net Sonogashira, or Buchwald-Hartwig amination, can be performed on the C-6 bromo-substituent to introduce aryl, alkyl, alkynyl, or amino groups. nih.gov

The ability to combine these transformations in different orders allows for the rapid generation of a library of 1,6-disubstituted 1,3-dihydroisobenzofurans. This approach was used to create analogues of Citalopram to probe the serotonin transporter binding sites. nih.govnih.gov

Table 2: Orthogonal Reactivity for Library Synthesis

| Reaction Site | Reaction Type | Reagents | Introduced Group (R¹) |

|---|---|---|---|

| C-1 | Nucleophilic Substitution | R¹-MgBr or H-R¹ / H⁺ | Alkyl, Aryl, Hydride, etc. |

| C-6 | Suzuki Coupling | R²-B(OH)₂ / Pd catalyst | Aryl, Heteroaryl, Alkenyl |

| C-6 | Sonogashira Coupling | R²-C≡CH / Pd, Cu catalyst | Alkynyl |

This strategic combination of reactions enables the synthesis of a large matrix of compounds from a single, versatile starting material, embodying the core principles of diversity-oriented synthesis.

Advanced Analytical Methodologies for Research on 6 Bromo 1 Methoxy 1,3 Dihydroisobenzofuran

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. anton-paar.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed. This methodology is crucial for unambiguously determining the molecular geometry, bond lengths, bond angles, and conformational details of "6-Bromo-1-methoxy-1,3-dihydroisobenzofuran" in the solid state.

For instance, in the structural analysis of related heterocyclic compounds, X-ray diffraction has been used to confirm the planar or non-planar nature of ring systems and the spatial orientation of substituents. arabjchem.org The data obtained from such an analysis would be fundamental in understanding the steric and electronic effects of the bromine and methoxy (B1213986) groups on the isobenzofuran (B1246724) core.

Beyond individual molecular structure, X-ray crystallography provides invaluable insights into how molecules pack together in a crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the physical properties of the solid material. pharmaffiliates.com

For "this compound," one would expect to observe various intermolecular forces. The bromine atom can participate in halogen bonding, while the aromatic ring and the furan (B31954) ring can engage in π-π stacking. The methoxy group's oxygen atom could act as a hydrogen bond acceptor if suitable donors are present in the crystal structure. The study of these interactions is critical for understanding the compound's melting point, solubility, and crystal morphology. Hirshfeld surface analysis is a modern computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts. pharmaffiliates.com

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Halogen Bonding | Bromine atom | Influences crystal packing and electronic properties. |

| π-π Stacking | Benzene (B151609) ring, Furan ring | Contributes to the stability of the crystal lattice. |

| van der Waals Forces | Entire molecule | General attractive forces between molecules. |

| Dipole-Dipole | Methoxy group, Bromo group | Arises from the permanent dipoles of the functional groups. |

"this compound" possesses a chiral center at the C1 position, where the methoxy group is attached. This gives rise to the possibility of two enantiomers (R and S). X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained and anomalous dispersion effects can be measured. acs.org

In the synthesis of chiral 3-substituted phthalides, which are structurally related to isobenzofurans, X-ray analysis has been instrumental in confirming the stereochemical outcome of asymmetric reactions. acs.org For "this compound," a crystallographic study would unequivocally assign the R or S configuration to a specific enantiomer, which is crucial for stereospecific synthesis and biological activity studies.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of "this compound" would be expected to show characteristic absorption bands for its constituent functional groups. For example, studies on structurally similar (Z)-3-benzylideneisobenzofuran-1(3H)-ones provide insight into the expected spectral regions for key vibrations. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 |

| C-O-C (ether) | Stretching (asymmetric) | ~1275-1200 |

| C-O-C (ether) | Stretching (symmetric) | ~1150-1085 |

| Aromatic C=C | Stretching | ~1600 and ~1475 |

| C-Br | Stretching | ~680-515 |

Data inferred from general IR correlation tables and spectra of related compounds. nih.govvscht.cz

The presence and position of these bands in an experimental spectrum would confirm the presence of the aromatic ring, the methoxy group, and the bromo substituent. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. libretexts.org

UV-Visible Spectroscopy in Photochemical Studies or Electronic Property Investigations

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and other conjugated systems.

The UV-Vis spectrum of "this compound" in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would reveal information about its electronic structure. The benzene ring is the primary chromophore in this molecule. Substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Studies on phenolic compounds and other aromatic systems show that the electronic transitions typically observed are π → π* and n → π*. researchgate.net The bromine and methoxy substituents on the aromatic ring of "this compound" would be expected to influence the energy of these transitions and thus the λ_max values.

Table 3: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~270-280 | Substituted Benzene Ring |

| n → π | Weaker, may be obscured | Oxygen lone pairs |

Data is an estimation based on the benzene chromophore and typical substituent effects.

UV-Vis spectroscopy is also a powerful quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. youtube.com This allows for the determination of the concentration of "this compound" in solution, which is essential for many photochemical and biological assays. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from a calibration curve of absorbance versus concentration. youtube.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce the environmental impact of chemical production. chemistryjournals.net Traditional organic syntheses often rely on hazardous solvents and reagents, generating significant waste. chemistryjournals.net Future research will focus on creating more sustainable pathways to 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran and related structures.

Key strategies include:

Alternative Solvents: The use of safer solvents like water, supercritical fluids, or ionic liquids is a primary goal. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net Research into reactions in subcritical water, potentially using microwave energy, could offer new, greener pathways. mahidol.ac.th For instance, visible-light-mediated cyclizations have been successfully performed in ethyl acetate (B1210297), a greener alternative to chlorinated solvents. mdpi.com

Biocatalysis and Renewable Feedstocks: Employing enzymes as catalysts can lead to highly selective transformations under mild conditions. The use of renewable feedstocks, such as chitin, to produce key intermediates is another promising avenue that aligns with green chemistry principles. mahidol.ac.thrsc.org

Waste Reduction: The development of processes that maximize atom economy is critical. This includes using solid-supported reagents, which simplify purification to simple filtration and reduce chemical waste. mahidol.ac.th The ultimate goal is to design synthetic routes that minimize or eliminate the generation of hazardous substances. mahidol.ac.th

A notable environmentally friendly approach in the synthesis of related chiral phthalides, which can be converted to 1,3-dihydroisobenzofurans, involves using water as a hydrogen source in a catalytic system. acs.org

Exploration of Novel Catalytic Systems for Dihydroisobenzofuran Synthesis and Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is essential for creating efficient and selective methods for synthesizing and modifying the dihydroisobenzofuran core.

Transition Metal Catalysis: This remains a major area of research. nih.gov Palladium-catalyzed reactions, such as Heck coupling, have been instrumental in synthesizing dihydrobenzofuran derivatives. rsc.org Researchers are exploring a wide array of transition metals—including rhodium, iridium, gold, nickel, and copper—to forge the dihydrobenzofuran nucleus through various C-H functionalization and coupling reactions. nih.govconsensus.app Gold catalysis, in particular, has been used for the intramolecular cyclization of furan (B31954)/alkyne systems to yield dihydroisobenzofurans. researchgate.net

Dual-Metal Catalysis: The use of co-catalytic systems, such as a Rhodium/Hafnium system for the asymmetric hydrogenation of 3-ylidenephthalides, provides a pathway to chiral 3-substituted phthalides which are direct precursors to chiral 1,3-dihydroisobenzofurans. acs.orgacs.org The subsequent conversion to the dihydroisobenzofuran can be achieved using a reductant like Raney nickel. acs.org

Metal-Free Catalysis: To circumvent the cost and toxicity associated with some transition metals, metal-free approaches are gaining traction. nih.gov These include reactions promoted by Brønsted acids or the use of visible-light photoredox catalysis, which can proceed under mild conditions. mdpi.comnih.gov

Catalyst-Free Synthesis: In some cases, reactions can be designed to proceed without any catalyst, for instance through [3+2] cyclizations of specific substrates, further enhancing the sustainability of the process. nih.gov

Interactive Data Table: Overview of Catalytic Systems for Dihydrobenzofuran/Dihydroisobenzofuran Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd/XuPhos | Cascade Heck/intermolecular C–H alkylation | Efficient for stereodefined synthesis. | rsc.org |

| Rhodium-based | Asymmetric C–H functionalization | Creates spirooxindoyl-substituted derivatives. | rsc.org |

| Gold(I) Complexes | Intramolecular Furan/Alkyne Reaction | Enables synthesis of dihydroisobenzofurans from furyl alcohols. | researchgate.net |

| Rh/Hf Cocatalyst | Asymmetric Hydrogenation | Produces chiral phthalide (B148349) precursors using water as a hydrogen source. | acs.orgacs.org |

| I₂/SnCl₂ Promoter | Visible Light-Mediated Oxyselenocyclization | Sustainable method using blue LED irradiation in a green solvent. | mdpi.com |

| Brønsted Acid (MsOH) | Condensation Reaction | Metal-free approach for synthesizing benzofuran (B130515) derivatives. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and precise control over reaction parameters. vapourtec.com Its integration into the synthesis of complex molecules like this compound is a key future direction.

Enhanced Safety and Control: Flow reactors handle only small quantities of material at any given time, which is particularly beneficial when dealing with hazardous reagents or unstable intermediates. vapourtec.comnih.gov The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control. vapourtec.com

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. vapourtec.com Automation of these systems improves reproducibility and reduces human error, which is crucial for pharmaceutical applications. syrris.com

Telescoped Reactions: Flow systems are modular, allowing for the coupling of multiple reaction steps without isolating intermediates. vapourtec.com This "telescoping" makes multi-step syntheses more efficient and reduces waste. Automated platforms can integrate synthesis with in-line purification and analysis, accelerating the discovery and development process. syrris.com The synthesis of marine drugs and other active pharmaceutical ingredients has already been successfully demonstrated using sequential flow processes. nih.govnih.gov

Advanced Materials Science Applications Based on Dihydroisobenzofuran Scaffolds

The unique structural and electronic properties of the dihydroisobenzofuran scaffold make it an attractive building block for advanced materials. rsc.org

The growing demand for sustainable materials has spurred research into new bio-based polymers. diva-portal.org Dihydroisobenzofuran derivatives, potentially derived from renewable resources, can be functionalized to act as monomers for polymerization.

Renewable Polymers: A key goal is the transformation of biomass-derived chemicals into functional polymers. nih.gov For example, a furan-based monomer was synthesized via a green process and successfully polymerized using acyclic diene metathesis (ADMET) to create fully bio-based polymers. nih.gov

Functional Monomers: Dihydroisobenzofuran can be conceptualized as a monomer unit. For instance, dihydro-5-hydroxyl furan-2-one, a related lactone, has been converted into an acrylic monomer and polymerized via several techniques, including controlled radical polymerization. researchgate.net

Conjugated Polymers: Furan-based building blocks can be used to synthesize conjugated polymers via methods like direct C–H arylation. rsc.org By adjusting the monomer structure, the electronic properties, such as the bandgap, of the resulting polymers can be tuned for specific applications. rsc.org Such polymers are being explored for use in the biomedical field as organic semiconducting materials. rsc.org

Interactive Data Table: Examples of Furan-Based Polymer Synthesis

| Monomer Source | Polymerization Method | Resulting Polymer Type | Potential Applications / Key Properties | Reference |

|---|---|---|---|---|

| 2,5-diformylfuran (DFF) | Acyclic Diene Metathesis (ADMET) | Fully bio-based functional polymer | Hydrophobic coatings; high thermal stability, photoactive. | nih.gov |

| Oligofurans | Direct C–H Arylation | Furan-based conjugated polymer | Biomedical materials; tunable bandgaps, photosensitizers. | rsc.org |

| Dihydro-5-hydroxyl furan-2-one | Free and Controlled Radical Polymerization | Bioacrylic polymer | Materials with defined molecular weight and low polydispersity. | researchgate.net |

Beyond polymers, the dihydroisobenzofuran scaffold can be incorporated into discrete functional materials with properties tailored for specific applications.

Photoactive Materials: Polymers derived from furan-based monomers have been shown to possess photoactive properties. nih.gov Furan-based conjugated polymers can act as photosensitizers, generating singlet oxygen when excited by light, which can be used to eradicate bacteria. rsc.org

Antioxidant Materials: Theoretical studies suggest that dihydroisobenzofuran derivatives possess significant radical scavenging potential. researchgate.net This opens the door to designing new materials based on this scaffold that can act as antioxidants, protecting against oxidative damage in biological or industrial systems.

Medicinal Scaffolds: In medicinal chemistry, there is a constant search for novel molecular scaffolds that lie outside of traditional aromatic systems to gain new intellectual property and biological activities. rsc.org The non-planar, three-dimensional structure of the dihydroisobenzofuran ring system makes it an attractive and atypical scaffold for developing new therapeutic agents. rsc.org

Mechanistic Studies of Unconventional Reactivity Patterns

A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and discovering new transformations. Future research will delve into the more subtle and unconventional reactivity of the this compound ring system.

Radical Cyclizations: The construction of complex benzofuran derivatives has been achieved through unique free radical cyclization cascades, offering a powerful method for building polycyclic systems. rsc.org Understanding the factors that control these radical pathways is a key area of study.

Quantum Tunneling: It has been reported that some benzofuran ring systems can be constructed via proton quantum tunneling, a phenomenon that can lead to high yields and fewer side reactions. rsc.org Investigating if such pathways are accessible for dihydroisobenzofuran synthesis could lead to new, highly efficient synthetic methods.

Cascade Reactions: Mechanistic proposals for complex cascade reactions, such as the Pd-catalyzed Heck/intermolecular C-H alkylation or gold-catalyzed Friedel-Crafts/furan-yne cyclizations, are vital for optimizing these multi-bond-forming processes. rsc.orgresearchgate.net Elucidating the precise role of the catalyst and the nature of the intermediates in these complex sequences will continue to be an active area of research.

Diradical Intermediates: Some catalyst-free cyclization reactions are proposed to proceed through diradical intermediates. nih.gov Studying these unconventional mechanisms can provide new insights into bond formation and may allow for the design of reactions that are otherwise difficult to achieve.

Advanced Computational Methodologies for Predictive Chemical Design

The future of designing novel molecules derived from the this compound scaffold is intrinsically linked to the application of advanced computational methodologies. These in silico techniques offer a powerful avenue for predicting the biological activity and physicochemical properties of new chemical entities, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming empirical screening. By leveraging computational power, researchers can rationalize structure-activity relationships (SAR) and design next-generation compounds with enhanced efficacy and specificity.

A primary tool in predictive chemical design is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govjapsonline.comscienceopen.com QSAR models are mathematical representations that correlate the structural or property-based descriptors of a set of compounds with their biological activity. For derivatives of this compound, a QSAR study would involve compiling a dataset of analogues with known activities and then using statistical methods to build a predictive model. This model could then be used to estimate the activity of virtual or newly synthesized compounds, prioritizing the most promising candidates for further investigation. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide three-dimensional maps highlighting regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications to the parent scaffold are likely to increase or decrease activity. nih.gov Such studies have been successfully applied to other complex heterocyclic systems to guide the synthesis of new antibacterial agents. nih.gov

Molecular docking is another powerful computational technique that can provide significant insights for the predictive design of this compound derivatives. This method involves predicting the preferred orientation of a molecule when bound to a specific protein target. By understanding the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design modifications to the lead compound to improve its binding affinity and selectivity. For example, computational studies on bromo-methoxy substituted quinolinone derivatives have utilized molecular docking to identify crucial amino acid interactions within the active site of a target protein. researchgate.net

Furthermore, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic properties of this compound and its analogues. researchgate.net These methods can calculate properties like frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and stability. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state of new derivatives, providing insights into their solid-state properties. researchgate.net

The integration of machine learning and artificial intelligence is also an emerging avenue in predictive chemical design. These advanced algorithms can analyze vast datasets of chemical information to identify complex patterns and relationships that are not apparent through traditional QSAR modeling. By training a machine learning model on a diverse set of isobenzofuran (B1246724) derivatives and their biological activities, it would be possible to create highly accurate predictive tools for designing novel compounds with desired therapeutic profiles. The Monte Carlo method, for example, has been used for QSAR modeling of various derivatives and has shown good statistical quality in predicting biological activity. nih.gov

The table below summarizes some of the key computational methodologies and their potential applications in the predictive design of molecules based on the this compound scaffold.

| Computational Methodology | Application in Predictive Chemical Design | Potential Insights for this compound Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.govjapsonline.comscienceopen.com | Identification of key structural features of the isobenzofuran scaffold that influence its biological activity. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that generates contour maps to visualize the impact of steric and electrostatic fields on activity. nih.gov | Guidance on where to modify the parent compound to enhance favorable interactions with a biological target. |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | An extension of CoMFA that includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov | A more detailed understanding of the non-covalent interactions required for optimal biological activity. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. researchgate.net | Elucidation of the binding mode of isobenzofuran derivatives within a specific receptor active site, guiding rational drug design. |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. researchgate.net | Prediction of reactivity, stability, and other electronic properties of novel derivatives. |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal lattice. researchgate.net | Insights into the solid-state properties and polymorphism of new compounds. |

| Monte Carlo Methods | Utilizes random sampling to obtain numerical results, often applied in QSAR modeling. nih.gov | Development of robust and predictive QSAR models for designing new molecules with desired activities. |

Q & A

What are the common synthetic routes for 6-Bromo-1-methoxy-1,3-dihydroisobenzofuran, and how is its purity validated?

Basic Research Question

The compound is typically synthesized via halogenation of methoxy-substituted dihydroisobenzofuran precursors. A key method involves regioselective bromination using reagents like bromine or NBS (N-bromosuccinimide) under controlled conditions. For example, bromination of 1-methoxy-1,3-dihydroisobenzofuran at the 6-position can be achieved using Br₂ in dichloromethane at low temperatures to minimize side reactions .

Characterization :

- XRD Analysis : Crystal structure determination (e.g., monoclinic P21/c system, lattice parameters a = 9.2922 Å, b = 8.4982 Å, c = 9.786 Å) confirms regiochemistry and stereochemistry .

- NMR/LC-MS : H-NMR (δ 7.2–7.5 ppm for aromatic protons) and LC-MS ([M+H]⁺ = 243.03) validate molecular identity and purity (>95%) .

How does the bromine substituent influence the compound’s stability under varying storage conditions?

Basic Research Question

The bromine atom increases susceptibility to photodegradation and hydrolysis. Storage below -20°C in amber vials under inert gas (N₂/Ar) is recommended to prevent decomposition. Degradation products (e.g., dehalogenated derivatives) can be monitored via HPLC with UV detection at 254 nm .

What role does this compound play in cross-coupling reactions for natural product synthesis?

Advanced Research Question

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, it has been used to synthesize polycyclic xanthene derivatives by coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C). Reaction yields depend on ligand choice and solvent polarity .

How can regioselectivity challenges in halogenation be addressed during synthesis?

Advanced Research Question

Regioselective bromination is influenced by directing groups and steric effects. Computational modeling (DFT) predicts electron density at the 6-position due to the methoxy group’s +M effect. Experimental optimization (e.g., using CBr₄/PPh₃) minimizes competing halogenation at adjacent positions, as observed in analogous benzofuran systems .

What methodologies are effective for analyzing reaction mechanisms involving this compound?

Advanced Research Question

Mechanistic studies employ isotopic labeling (e.g., C-NMR) and kinetic profiling. For example, in dehalogenation reactions, H-C HMBC spectra track intermediate formation. Eyring plots (variable-temperature NMR) determine activation parameters for key steps like oxidative addition in Pd-mediated couplings .

How can computational modeling predict the compound’s reactivity in complex syntheses?

Advanced Research Question

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and frontier molecular orbitals. For instance, HOMO localization on the bromine atom predicts nucleophilic aromatic substitution (SₙAr) reactivity, validated by experimental kinetic data .

What purification techniques are optimal for isolating this compound?

Basic Research Question

Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization from ethanol/water (1:3) yields high-purity crystals (mp 131–133°C). Purity is confirmed by TLC (Rf = 0.4 in hexane:EtOAc 7:3) .

How do steric and electronic factors govern regioselectivity in substitution reactions?

Advanced Research Question

Steric hindrance from the methoxy group directs electrophiles to the 6-position. Hammett studies (σ⁺ values) correlate electronic effects with reaction rates. For example, electron-withdrawing substituents on coupling partners accelerate Pd-catalyzed substitutions by stabilizing transition states .

What applications does this compound have in synthesizing bioactive heterocycles?

Advanced Research Question

It serves as a precursor for spirocyclic compounds (e.g., spiroxanthenes) with antitumor activity. One-step cyclization with thioureas under acidic conditions yields benzimidazole derivatives, as demonstrated in the synthesis of fluorinated antitumor agents .

Which analytical methods are most reliable for quantifying trace impurities?

Basic Research Question

UPLC-PDA (ultra-performance liquid chromatography with photodiode array) at 210 nm detects impurities <0.1%. Quantitative F-NMR (using trifluoroacetic acid as an internal standard) is also effective for halogenated byproduct analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.